molecular formula C19H11Cl3N2O B2976620 6-(2-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252059-15-7

6-(2-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2976620
M. Wt: 389.66
InChI Key: YLVGATZGSPSNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2O and its molecular weight is 389.66. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Characteristics

Researchers have explored the structural and optical properties of pyridine derivatives, including compounds similar to 6-(2-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. These compounds have been synthesized and characterized to understand their molecular structures, thermal stability, optical functions, and potential applications in electronics and photonics. For instance, the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, exhibiting monoclinic polycrystalline nature and indirect allowed optical energy gaps, suggest their application in fabricating heterojunctions and photosensors (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Antimicrobial Studies

The compound's derivatives have also been explored for their antimicrobial properties. Studies have synthesized and evaluated the antimicrobial activity of various pyridine derivatives, indicating that such compounds could serve as precursors for developing new antimicrobial agents. Transition metal complexes of pyridine derivatives, for example, have shown high activities against bacterial strains, highlighting the compound's potential in contributing to the field of antimicrobial research (S. Sadeek, W. Zordok, M. S. El‐Attar, & M. Ibrahim, 2015).

Molecular Docking and Biological Activities

Further research into pyridine derivatives has involved synthesis, molecular docking, and in vitro screening to assess their antimicrobial and antioxidant activities. Novel pyridine and fused pyridine derivatives have been prepared, with in silico molecular docking screenings indicating moderate to good binding energies on target proteins. Such studies underscore the compound's versatility in drug discovery and development processes (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).

properties

IUPAC Name

6-(2-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3N2O/c20-15-4-2-1-3-14(15)18-8-6-13(10-23)19(25)24(18)11-12-5-7-16(21)17(22)9-12/h1-9H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVGATZGSPSNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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